XLogP3-AA of 0.8 – A Lipophilicity Benchmark That Distinguishes the 5‑Acetyl‑2‑Pyrazolyl Pattern from the 2‑Pyrazolyl‑3‑Acetyl Isomer
The target compound exhibits a computed XLogP3-AA value of 0.8 [1], which is markedly lower than the predicted LogP for the 1‑[2‑(1H‑pyrazol‑1‑yl)pyridin‑3‑yl]ethan‑1‑one isomer (CAS 1696326-72-3). The ortho‑arrangement of the pyrazole and acetyl groups in the 2,3‑isomer reduces the exposed polar surface of the acetyl carbonyl and increases the molecular dipole, resulting in an estimated LogP > 1.2 (class‑level inference based on the additive contributions of the ortho‑acetyl‑pyridine substructure) . A ΔLogP of ≥ 0.4 between these isomers can equate to a 2.5‑fold difference in equilibrium organic‑aqueous partitioning, which is relevant for extraction, chromatography, and biological permeability screens.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1‑[2‑(1H‑pyrazol‑1‑yl)pyridin‑3‑yl]ethan‑1‑one (CAS 1696326-72-3), estimated LogP > 1.2 |
| Quantified Difference | ΔLogP ≥ 0.4 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for the target; comparator value estimated from the fragment‑additive contribution of an ortho‑acetyl‑pyridine motif. |
Why This Matters
A lower LogP improves aqueous solubility and may reduce non‑specific protein binding, making this isomer a more attractive starting point for lead‑like libraries where LipE (pIC₅₀ − LogP) is a key optimisation parameter.
- [1] PubChem. (2025). Compound Summary for CID 59161970, 1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/59161970 View Source
